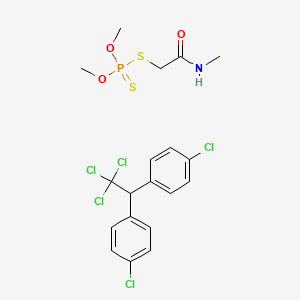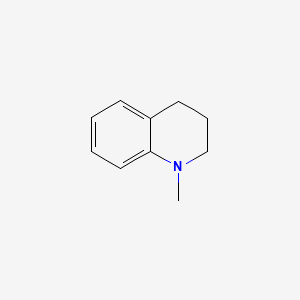
1-Methyl-1,2,3,4-tetrahydroquinoline
Übersicht
Beschreibung
1-Methyl-1,2,3,4-tetrahydroquinoline is an endogenous antidepressant and parkinsonism-preventing substance that demonstrates neuroprotective activity . It is a tertiary amine consisting of 1,2,3,4-tetrahydroquinoline having an N-methyl substituent .
Synthesis Analysis
Tetrahydroquinolines are produced by hydrogenation of quinolines . By changing the catalyst to 5% Pt/C (4 atm H2), the double bond migration and aromatization pathways were dramatically reduced, and formation of tetrahydroquinoline dominated with the cis isomer favored .
Molecular Structure Analysis
The molecular formula of 1-Methyl-1,2,3,4-tetrahydroquinoline is C10H13N . The molecular weight is 147.2169 .
Chemical Reactions Analysis
1-Methyl-1,2,3,4-tetrahydroquinoline based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . Larger R groups gave higher cis selectivity for the substituents in the isolated heterocycles .
Physical And Chemical Properties Analysis
1-Methyl-1,2,3,4-tetrahydroquinoline has a density of 1.0±0.1 g/cm3 . Its boiling point is 239.3±9.0 °C at 760 mmHg . The compound is a colorless oil .
Wissenschaftliche Forschungsanwendungen
Neuroprotection
1MeTIQ has gained special interest as a neuroprotectant . It has the ability to antagonize the behavioral syndrome produced by well-known neurotoxins . It offers a unique and complex mechanism of neuroprotection in which free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity may play a very important role .
Antioxidant Properties
1MeTIQ has been found to have antioxidant properties . It can inhibit free radical generation in an abiotic system .
Inhibition of Neurotoxicity
1MeTIQ can prevent the neurotoxic effect of 1-methyl-4-phenylpyridinium ion (MPP (+)) and other endogenous neurotoxins . It has been described as being enzymatically formed in the brain by the 1-MeTIQ synthesizing enzyme (1-MeTIQse) .
Dopamine Metabolism
1MeTIQ has effects on dopamine metabolism . It can reduce free radicals formed during dopamine catabolism .
Substance Abuse Treatment
1MeTIQ has a considerable potential as a drug for combating substance abuse , through the attenuation of craving .
Corrosion Inhibitor
1,2,3,4-Tetrahydroquinoline is used as a corrosion inhibitor . It is an active component in various dyes .
Wirkmechanismus
Target of Action
1-Methyl-1,2,3,4-tetrahydroquinoline (1MeTIQ) is an endogenous monoamine . It primarily targets dopaminergic and glutamatergic structures in the brain . These structures play a crucial role in neurotransmission, which is vital for various brain functions.
Mode of Action
1MeTIQ interacts with its targets by antagonizing receptors and/or attenuating neurotransmitter release . It has been found to inhibit free radical generation, as well as indices of neurotoxicity, caspase-3 activity, and lactate dehydrogenase release induced by glutamate in mouse embryonic primary cell cultures . Moreover, 1MeTIQ prevents the glutamate-induced cell death and calcium influx .
Biochemical Pathways
1MeTIQ affects the biochemical pathways related to dopamine metabolism . It reduces free radicals formed during dopamine catabolism . This action is significant as free radicals can cause oxidative stress, leading to cell damage and death.
Pharmacokinetics
It is known to be enzymatically formed in the brain by the 1-metiq synthesizing enzyme (1-metiqse) . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.
Result of Action
The action of 1MeTIQ results in neuroprotection . It has been shown to protect against rotenone-induced mortality, oxidative stress, and dopaminergic neurodegeneration in the extrapyramidal structures produced by intracerebral injection of rotenone . Additionally, it prevents the release of excitatory amino acids from the rat frontal cortex induced by kainate .
Action Environment
The action of 1MeTIQ can be influenced by various environmental factors. For instance, it is known that tetrahydroisoquinolines, the family to which 1MeTIQ belongs, can be formed as condensation products of biogenic amines with aldehydes or α-keto acids . They can also be synthesized enzymatically . These compounds occur naturally in plants, a variety of food products, and in the brain of humans, primates, and rodents . Therefore, diet and other environmental factors could potentially influence the action, efficacy, and stability of 1MeTIQ.
Safety and Hazards
Zukünftige Richtungen
1-Methyl-1,2,3,4-tetrahydroquinoline has garnered a lot of attention in the scientific community due to its diverse biological activities against various infective pathogens and neurodegenerative disorders . This has resulted in the development of novel analogs with potent biological activity . The use of this compound in the treatment of depression with neuroprotective, antioxidant, and antidepressant-like effects in the CNS might be beneficial in controlling the adverse CNS inflammatory processes accompanying depression .
Eigenschaften
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7H,4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBSECQAHGIWNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197679 | |
| Record name | 1,2,3,4-Tetrahydro-1-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1,2,3,4-tetrahydroquinoline | |
CAS RN |
491-34-9 | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=491-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4-Tetrahydro-1-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydro-1-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.031 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHYL-1,2,3,4-TETRAHYDROQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC9SZX9PTX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical synthetic routes to obtain 1-Methyl-1,2,3,4-tetrahydroquinoline?
A1: One established method involves the ground state radical-mediated intramolecular C–H amination of N-2,4-dinitrophenoxy derivatives of arylpropylamines. This reaction utilizes Ru(bpy)3Cl2 as a catalyst under acidic conditions and an air atmosphere, yielding moderate to excellent yields (42–95%) of the desired 1-methyl-1,2,3,4-tetrahydroquinoline product. []
Q2: How does the structure of 1-Methyl-1,2,3,4-tetrahydroquinoline influence its photochemical properties?
A2: 1-Methyl-1,2,3,4-tetrahydroquinoline, similar to its structural analog 1,2,3,4-tetrahydroquinoline, can act as a hydrogen donor in photochemical reactions. The rate constant of hydrogen abstraction by excited triplet states of compounds like 4-methoxybenzophenone and 4,4'-dimethoxybenzophenone from 1-Methyl-1,2,3,4-tetrahydroquinoline is significantly high, particularly in acetonitrile. This interaction is influenced by the solvent polarity and the nature of the excited triplet state (nπ vs. ππ). []
Q3: Are there any reported applications of 1-Methyl-1,2,3,4-tetrahydroquinoline derivatives in the development of catalytic antibodies?
A3: Yes, researchers have explored the use of 6-methoxy-1-methyl-1,2,3,4-tetrahydroquinoline-3-methanol as a hapten. This compound can be linked to proteins, aiming to generate antibodies capable of catalyzing cationic cyclization reactions. []
Q4: How does the electronic absorption spectrum of 1-Methyl-1,2,3,4-tetrahydroquinoline compare to other triarylmethane dyes?
A4: 1-Methyl-1,2,3,4-tetrahydroquinoline, specifically the kairoline analogue of Michler’s ketone, exhibits unique spectral behavior in acidic solutions. Upon protonation, it forms charge-resonance systems, suggesting potential sp2 hybridization of the nitrogen atom. This characteristic distinguishes it from other basic di- and tri-phenylmethane dyes like Michler's hydrol blue, malachite green, and crystal violet. []
Q5: Has 6-Formyl-1-methyl-1,2,3,4-tetrahydroquinoline been a subject of chemical research?
A5: Yes, 6-Formyl-1-methyl-1,2,3,4-tetrahydroquinoline has been investigated in the context of its chemical reactivity. Several studies have explored its reactions and transformations, providing insights into its chemical behavior. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


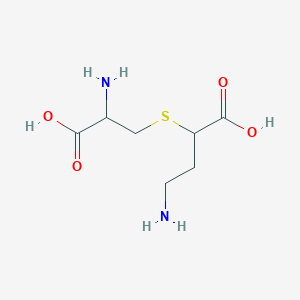

![N-cyclopentyl-2-[(6-methoxy-3-methyl-2-quinolinyl)thio]acetamide](/img/structure/B1216998.png)

![4-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B1217000.png)
![3-[1-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B1217001.png)

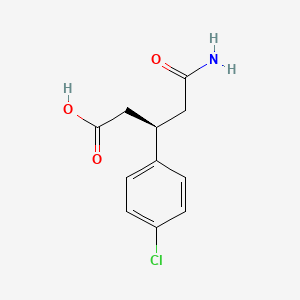
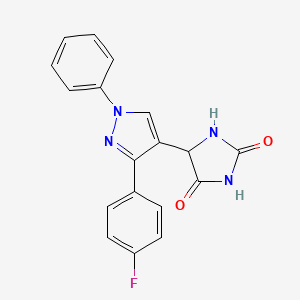
![N-(2-furanylmethyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-2-thiophenecarboxamide](/img/structure/B1217008.png)
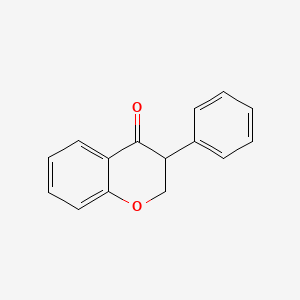
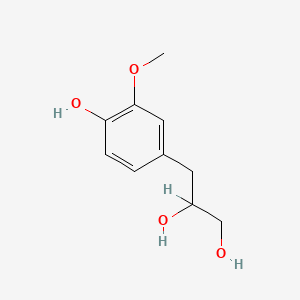
![[3,6-Bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B1217014.png)
